![molecular formula C10H7NO2S B1275906 2-(Thiophen-3-YL)nicotinic acid CAS No. 893723-60-9](/img/structure/B1275906.png)
2-(Thiophen-3-YL)nicotinic acid
Overview
Description
Synthesis Analysis
A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I), was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . A series of new N - (thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
The molecular formula of “2-(Thiophen-3-YL)nicotinic acid” is C10H7NO2S . The crystal packing of the related compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry. Thiophene easily reacts with electrophiles . The nucleophilic, electrophilic and radical reactions leading to substitution on a thiophene ring are reviewed .Scientific Research Applications
Fungicidal Activity
N-(thiophen-2-yl) nicotinamide derivatives, which are related to 2-(Thiophen-3-yl)nicotinic acid, have been synthesized for fungicidal applications. These compounds, including 4a and 4f, demonstrated significant fungicidal activities against cucumber downy mildew, surpassing some commercial fungicides in efficacy (Wu et al., 2022).
Vasorelaxation and Antioxidation
Thionicotinic acid derivatives, which include variants of 2-(Thiophen-3-yl)nicotinic acid, have shown potential in vasorelaxation and antioxidation. These compounds demonstrated dose-dependent vasorelaxation effects and exhibited antioxidative properties in assays (Prachayasittikul et al., 2010).
Synthesis of Nicotinic Acid Derivatives
Research on the efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors has been conducted. These derivatives are crucial intermediates in the production of certain pharmaceutical compounds (Kiss et al., 2008).
Recovery of Nicotinic Acid
A study focused on intensifying the recovery of nicotinic acid using reactive extraction with organophosphorus solvating extractants. This research has implications for the production and recovery of nicotinic acid in the food, pharmaceutical, and biochemical industries (Kumar et al., 2008).
Ionic Liquid and Biocompatible Catalyst
Nicotinium sulfate, derived from tobacco-extracted nicotine, has been developed as a protic ionic liquid and biocompatible catalyst. This compound shows potential for selective acetylation of amines and represents a novel class of recyclable and reusable catalysts (Tamaddon & Azadi, 2017).
Receptors for Nicotinic Acid
Research has identified PUMA-G and HM74 as receptors for nicotinic acid, mediating its anti-lipolytic effect. This discovery opens avenues for developing new drugs to treat dyslipidemia (Tunaru et al., 2003).
Solar Cell Applications
Studies have explored the use of thiophene derivatives in dye-sensitized solar cells. These compounds, including ones related to 2-(Thiophen-3-yl)nicotinic acid, exhibit high photon-to-current conversion efficiency, suggesting their potential in renewable energy applications (Hagberg et al., 2008).
Future Directions
properties
IUPAC Name |
2-thiophen-3-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-2-1-4-11-9(8)7-3-5-14-6-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOOBNFJKSQNMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406260 | |
Record name | 2-thiophen-3-ylpyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-YL)nicotinic acid | |
CAS RN |
893723-60-9 | |
Record name | 2-(3-Thienyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893723-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-thiophen-3-ylpyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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